S-Propyl thioacetate

Physical Chemistry Flavor Chemistry Process Engineering

S-Propyl thioacetate (CAS 2307-10-0), also known as propyl thiolacetate, is a volatile thioester with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol. It is a colorless to pale yellow liquid at room temperature and is recognized for its potent, sulfurous odor profile, often described as green, onion-like, and garlicky.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 2307-10-0
Cat. No. B1580869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Propyl thioacetate
CAS2307-10-0
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCCCSC(=O)C
InChIInChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3
InChIKeySBWFWBJCYMBZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





S-Propyl Thioacetate (CAS 2307-10-0): Technical Profile and Procurement Overview


S-Propyl thioacetate (CAS 2307-10-0), also known as propyl thiolacetate, is a volatile thioester with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol [1]. It is a colorless to pale yellow liquid at room temperature and is recognized for its potent, sulfurous odor profile, often described as green, onion-like, and garlicky . This compound is listed by FEMA (No. 3385) and JECFA (No. 485) as a Generally Recognized as Safe (GRAS) flavoring agent [2][3]. Its primary industrial applications are as a synthetic food flavoring and as a versatile intermediate or derivatizing agent in organic synthesis and analytical chemistry .

Why S-Propyl Thioacetate Cannot Be Replaced with a Generic Thioester Analog


Substituting S-propyl thioacetate with a close homolog like S-ethyl or S-methyl thioacetate is not a like-for-like exchange due to quantifiable differences in physical properties, sensory impact, and regulatory status that directly affect formulation, handling, and product performance. Key differentiating factors include significantly divergent boiling points and flash points that alter volatility and safety protocols, distinct odor profiles with unique sensory descriptors [1], and separate FEMA and JECFA regulatory designations [2]. These specific, measurable parameters mean that a simple substitution will not replicate the intended physical behavior, sensory character, or compliant regulatory profile of S-propyl thioacetate in a final product.

Quantitative Evidence for Selecting S-Propyl Thioacetate Over S-Ethyl and S-Methyl Analogs


Boiling Point and Flash Point Comparison: S-Propyl vs. S-Ethyl Thioacetate

S-Propyl thioacetate exhibits a higher boiling point and a higher flash point compared to its S-ethyl analog, which directly impacts its handling, volatility, and application in high-temperature processes. The boiling point is reported at 137-139°C for S-propyl thioacetate , compared to 116-117°C for S-ethyl thioacetate . The flash point for S-propyl thioacetate is 36°C , whereas for S-ethyl thioacetate it is significantly lower at 18-20°C . This translates to lower vapor pressure and reduced flammability risk during handling and processing for S-propyl thioacetate.

Physical Chemistry Flavor Chemistry Process Engineering

Boiling Point and Flash Point Comparison: S-Propyl vs. S-Methyl Thioacetate

The difference in physical properties is even more pronounced when comparing S-propyl thioacetate to its S-methyl analog. S-Propyl thioacetate's boiling point (137-139°C) is approximately 40°C higher than that of S-methyl thioacetate (97-99°C) . The flash point of S-propyl thioacetate (36°C) is three times that of S-methyl thioacetate (12°C) [1]. These substantial differences in volatility and flammability are critical factors in both laboratory and industrial settings.

Physical Chemistry Flavor Chemistry Process Engineering

Differentiation by Sensory Profile and Regulatory Status: S-Propyl vs. S-Ethyl Thioacetate

While both compounds are thioesters used as flavoring agents, their sensory profiles are described differently and they hold distinct regulatory identifiers. S-Propyl thioacetate's odor is characterized as sulfurous, green onion, and garlic , and it is recognized as FEMA No. 3385 and JECFA No. 485 [1]. In contrast, S-ethyl thioacetate's odor is described as sulfury, fruity, onion-garlic, and meaty and it is designated as FEMA No. 3282 . This indicates that while there is overlap in their alliaceous character, they are not interchangeable from a sensory formulation standpoint.

Flavor Chemistry Sensory Science Food Regulation

Differentiation by Sensory Profile and Regulatory Status: S-Propyl vs. S-Methyl Thioacetate

The difference in sensory character between S-propyl and S-methyl thioacetate is even more pronounced. While S-propyl thioacetate conveys a profile of green onion and garlic (FEMA 3385) [1], S-methyl thioacetate is described as having notes of cheese, dairy, and cabbage (FEMA 3876) [2]. These distinct profiles indicate that S-methyl thioacetate is more suitable for dairy and fermented notes, whereas S-propyl thioacetate is the preferred choice for allium and green vegetable profiles.

Flavor Chemistry Sensory Science Food Regulation

Specialized Application as a Derivatizing Agent in Analytical Chemistry

S-Propyl thioacetate serves a specific, documented role as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of S-alkyl-L-cysteine sulfoxides in Allium species . This application is not commonly reported for its shorter-chain analogs like S-ethyl or S-methyl thioacetate. This suggests a specific, favorable reactivity with the target analytes that other thioesters may not possess to the same degree, making it a preferred reagent for this type of analysis .

Analytical Chemistry GC-MS Food Science

High-Value Application Scenarios for S-Propyl Thioacetate (CAS 2307-10-0)


Formulating Authentic Allium and Savory Flavor Profiles in Processed Foods

Flavorists can confidently use S-propyl thioacetate to impart a robust, green, onion-garlic note to a variety of products. Its characterization as FEMA 3385 and JECFA 485 [1] ensures regulatory compliance for food use. The recommended usage level is 1.0 mg/kg (1 ppm) in a wide range of applications, including beverages, baked goods, meats, sauces, and cereals [2]. Substituting S-ethyl or S-methyl thioacetate would result in a different flavor profile (e.g., fruity or cheesy notes) and would not carry the same regulatory designation, which could impact product labeling and compliance.

Enhancing Flavor Complexity with Minimal Impact on Volatility

In formulations where a balance between flavor impact and volatility is crucial, S-propyl thioacetate offers a distinct advantage. Its boiling point (137-139°C) is higher than that of S-ethyl thioacetate (116-117°C) , indicating it will be less volatile and thus may provide a more sustained flavor release during processing or shelf life. This property, combined with its low odor threshold [3], allows for effective and economical flavor enhancement at low concentrations without excessive loss during manufacturing steps involving heat.

Prioritizing Safety in Process Engineering and Handling

From a procurement and process safety perspective, S-propyl thioacetate presents a lower flammability risk compared to its lower homologs. Its flash point of 36°C is significantly higher than that of S-ethyl thioacetate (18-20°C) and S-methyl thioacetate (12°C) . This higher flash point simplifies storage, handling, and transport requirements and may reduce insurance and safety compliance costs in an industrial setting.

Targeted Derivatization in GC-MS Analysis of Allium Metabolites

Analytical chemists studying sulfur metabolism in onions, garlic, and related species can leverage the documented use of S-propyl thioacetate as a derivatizing agent for S-alkyl-L-cysteine sulfoxides . This specific application provides a quantifiable and verifiable reason for its selection over other thioesters. Using a different thioacetate could lead to inefficient derivatization or the production of different adducts, potentially compromising the accuracy and sensitivity of the analytical method.

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